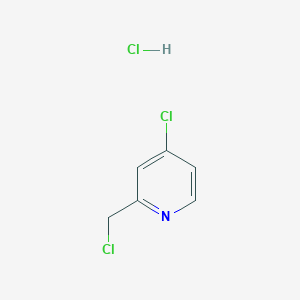

4-Chloro-2-(chloromethyl)pyridine hydrochloride

Descripción general

Descripción

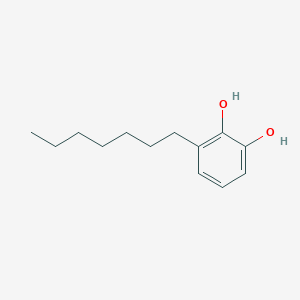

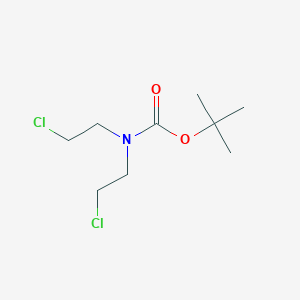

4-Chloro-2-(chloromethyl)pyridine hydrochloride is a chemical compound utilized in various syntheses due to its unique structural and chemical properties. This compound is a derivative of pyridine, a basic heterocyclic organic compound similar in structure to benzene but with one methine group (=CH−) replaced by a nitrogen atom.

Synthesis Analysis

The synthesis of 4-Chloro-2-(chloromethyl)pyridine derivatives can involve several steps, including chlorination and substitution reactions. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a related compound, is synthesized from 2-amino-4-methylpyridine by successive chlorination and condensation processes, achieving an overall yield of about 62% (Shen Li, 2012).

Molecular Structure Analysis

The molecular structure of pyridine derivatives, including 4-Chloro-2-(chloromethyl)pyridine hydrochloride, has been extensively studied. These compounds typically exhibit significant non-covalent interactions that affect their molecular conformation and reactivity. For instance, investigations into thioureas derived from pyridine demonstrate the influence of non-covalent interactions on their structure (Yu Zhang et al., 2018).

Aplicaciones Científicas De Investigación

- Field : Agrochemical and Pharmaceutical Industries

- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives, synthesized using 4-Chloro-2-(chloromethyl)pyridine hydrochloride, are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application : The synthesis involves a vapor-phase reaction . The number of chlorine atoms introduced to the pyridine ring can be controlled .

- Results or Outcomes : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

The compound is classified as dangerous and has several hazard statements including H314: Causes severe skin burns and eye damage, and H290: May be corrosive to metals . Precautionary measures include avoiding inhalation of dust/mist, not transferring to other containers, washing skin after handling, wearing protective gloves/clothing/eye protection/face protection, absorbing any spill to prevent material damage, and storing in a corrosion-resistant container with a resistant inner liner .

Propiedades

IUPAC Name |

4-chloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-6-3-5(8)1-2-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQIIEIEMVWLQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627848 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(chloromethyl)pyridine hydrochloride | |

CAS RN |

119396-04-2 | |

| Record name | 4-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)